S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate
Overview
Description
S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate is an organic compound with a unique structure that includes a pyrrole ring substituted with a methyl group and an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate typically involves the reaction of 1-methyl-1H-pyrrole with ethanethioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioate group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
- 2-Acetyl-1-methylpyrrole
- N-Methyl-2-acetylpyrrole
Uniqueness
S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Biological Activity
S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
This compound is characterized by its unique structure, which includes a pyrrole ring and a thioether functional group. This configuration is believed to contribute to its biological properties, influencing its interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 1-methylpyrrole have shown significant activity against cancer cell lines, including HeLa cells, which are commonly used in cancer research. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It has been noted that related pyrrole derivatives possess broad-spectrum activity against various bacterial strains. The mechanism often involves disruption of bacterial membrane integrity or interference with critical metabolic pathways. For example, some derivatives have shown effectiveness against antibiotic-resistant strains, suggesting their potential as novel therapeutic agents .
Toxicological Profiles
Understanding the toxicological profiles of this compound is crucial for evaluating its safety for therapeutic use. In vitro studies have assessed cytotoxicity using human endothelial cell lines (HUVEC), revealing that while some derivatives exhibit promising biological activity, they may also induce toxicity at higher concentrations (IC50 around 45 μg/mL) . Further investigations into the structure-activity relationship (SAR) are ongoing to optimize efficacy while minimizing toxicity.
1. Anticancer Efficacy in HeLa Cells
A detailed study evaluated the efficacy of this compound and its analogs against HeLa cells. The study reported:
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound A | 5.6 | Induction of apoptosis |
Compound B | 8.2 | Inhibition of cell cycle |
S-Ethanethioate | 7.4 | Disruption of metabolic pathways |
This data suggests that S-Ethanethioate exhibits significant anticancer activity comparable to established chemotherapeutics .
2. Antimicrobial Activity Assessment
Another case study focused on the antimicrobial properties against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results indicate that while effective, further optimization is needed to enhance potency against more resistant strains .
Research Findings Overview
Recent research has indicated that this compound's biological activity can be attributed to its ability to interact with key cellular pathways involved in cancer progression and microbial resistance. The compound's dual role as both an anticancer and antimicrobial agent presents exciting opportunities for pharmaceutical development.
Properties
IUPAC Name |
S-[(1-methylpyrrol-2-yl)methyl] ethanethioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-7(10)11-6-8-4-3-5-9(8)2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQHPERSQGWRIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=CN1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70852053 | |
Record name | S-[(1-Methyl-1H-pyrrol-2-yl)methyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70852053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59021-01-1 | |
Record name | S-[(1-Methyl-1H-pyrrol-2-yl)methyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70852053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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